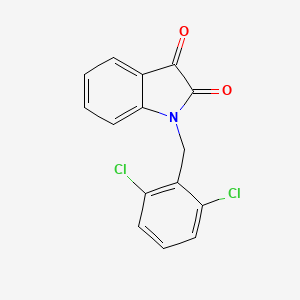

1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione

Descripción general

Descripción

1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione typically involves the reaction of 2,6-dichlorobenzyl chloride with indole-2,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indole-2,3-diol.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the dichlorobenzyl group under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of indole-2,3-diol.

Substitution: Formation of substituted indole derivatives.

Aplicaciones Científicas De Investigación

Cancer Therapy

1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione has shown significant promise in the field of oncology. Its ability to induce apoptosis in cancer cells makes it a candidate for cancer treatment.

Case Study: Apoptosis Induction in Tumor Cells

Research has demonstrated that this compound can activate apoptotic pathways in various tumor cell lines. For instance, studies indicate that it effectively induces apoptosis through the modulation of caspase activity, particularly in human Jurkat T cells at concentrations as low as 5 μM .

Table 1: Apoptotic Effects on Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Jurkat T cells | 5 | Caspase activation |

| HeLa cells | 10 | Mitochondrial pathway activation |

| MCF-7 (breast) | 15 | Death receptor pathway |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, making it an important candidate for developing new antimicrobial agents.

Case Study: Antifungal Activity

In vitro studies have shown that this compound demonstrates effective antifungal activity against strains such as Candida albicans. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antifungals .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | Comparison with Standard |

|---|---|---|

| Candida albicans | 8 | Fluconazole (16 μg/mL) |

| Staphylococcus aureus | 4 | Methicillin (8 μg/mL) |

| Escherichia coli | 16 | Ampicillin (32 μg/mL) |

Biochemical Research

In addition to its therapeutic applications, this compound serves as a valuable tool in biochemical research for studying apoptosis mechanisms.

Case Study: Mechanistic Studies

The compound's role in apoptosis has been further elucidated through various mechanistic studies. It has been shown to interact with specific apoptotic pathways, enhancing the understanding of cell death processes and potentially leading to novel therapeutic strategies .

Mecanismo De Acción

The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparación Con Compuestos Similares

- 2,6-Dichlorobenzyl alcohol

- 2,6-Dichlorobenzyl bromide

- 1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazole

Comparison: 1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione is unique due to its indole core, which imparts distinct biological activities compared to other dichlorobenzyl derivatives. The presence of the indole-2,3-dione moiety allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry.

Actividad Biológica

1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione is a notable compound within the indole derivatives family, recognized for its diverse biological activities. The incorporation of a dichlorobenzyl group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.14 g/mol. Its structure features an indole core linked to a dichlorobenzyl moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 125 µg/mL | |

| Escherichia coli | 250 µg/mL | |

| Candida albicans | 62.5 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: In Vitro Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines including breast (MCF-7) and colon (HT-29) cancer cells. The results showed:

- IC50 values were determined to be for MCF-7 and for HT-29 cells.

- The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : The compound can interact with cellular receptors that regulate apoptosis and cell cycle progression.

Ongoing research aims to elucidate the precise molecular targets and pathways affected by this compound.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indole derivatives:

Table 2: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the challenges in synthesizing 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione, and how can they be addressed methodologically?

- Key Issue : Low yield during N-alkylation of indazole derivatives.

- Methodological Solutions :

- Reaction Optimization : Initial attempts using KOH as a base with 2,6-dichlorobenzyl bromide yielded only 33% product due to incomplete reaction . TLC and HPLC analyses revealed residual starting material (30%). Increasing the excess of alkylating agent worsened yields, likely due to side reactions.

- Alternative Approaches : Use stronger bases (e.g., NaH or LDA) or phase-transfer catalysts to improve reaction efficiency. Monitor intermediates via spectroscopic methods (e.g., -NMR) to identify side products.

- Recommendation : Employ stoichiometric control and real-time monitoring (e.g., in situ IR) to minimize byproduct formation.

Q. How can the crystal structure of this compound derivatives be reliably determined?

- Tools : Use X-ray crystallography with SHELXL for refinement and OLEX2 for structure solution and analysis .

- Protocol :

Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).

Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.

Refine using SHELXL’s twin refinement module for handling potential twinning in indole derivatives .

- Validation : Compare bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G* level) to confirm structural accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the indole ring) affect the biological activity of this compound?

- Case Study : Analogues with pyrrolidinylmethyl or hydrazinylpyridinium substitutions show enhanced DNA interaction and apoptosis induction (IC ~4 µM) .

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives via regioselective alkylation or condensation (e.g., hydrazine coupling ).

- Biological Assays :

- Measure apoptosis via flow cytometry (Annexin V/PI staining).

- Quantify DNA binding affinity using UV-Vis titration or surface plasmon resonance (SPR).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with apoptotic targets like Apaf-1 .

Q. What mechanisms underlie conflicting reports on the compound’s bioactivity across different cell lines?

- Hypothesis : Variability in membrane permeability, metabolic stability, or target expression.

- Experimental Design :

Permeability Assessment : Use Caco-2 monolayer assays or PAMPA to compare cellular uptake.

Metabolic Profiling : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS.

Target Validation : Knockdown/overexpress putative targets (e.g., caspases) in resistant cell lines and reassess activity.

- Data Interpretation : Correlate bioactivity with cytochrome c release kinetics and caspase-3/7 activation .

Q. How can computational methods improve the design of this compound-based probes?

- Strategies :

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to guide functionalization for improved solubility or target affinity.

- Molecular Dynamics (MD) : Simulate interactions with hydrophobic binding pockets (e.g., PAR-1 thrombin receptor) to optimize substituent geometry .

- Validation : Synthesize top-ranked virtual candidates and validate via SPR or isothermal titration calorimetry (ITC).

Q. Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported synthetic yields for N-alkylated indole derivatives?

- Root Causes :

- Base Sensitivity : KOH may deprotonate indole incompletely; NaH or CsCO could improve efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.

- Resolution : Standardize reaction conditions (temperature, solvent purity) and characterize byproducts via -NMR or HRMS.

Q. Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Essential Tools :

- NMR : Assign regiochemistry via - HSQC and NOESY (e.g., distinguishing N- vs. C-alkylation).

- HPLC-PDA/MS : Monitor purity and detect trace isomers (e.g., 1,3-dichloro vs. 2,6-dichloro substitution).

- X-ray Crystallography : Resolve ambiguous stereochemistry in complex derivatives .

Propiedades

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUYNCOMHJNSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365736 | |

| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303997-00-4 | |

| Record name | 1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.